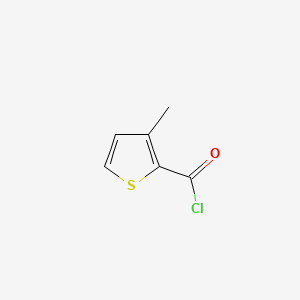

3-Methylthiophene-2-carbonyl chloride

Description

Historical Context and Evolution of Thiophene (B33073) Chemistry in Organic Synthesis

The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered it as a contaminant in benzene (B151609) derived from coal tar. wikipedia.orgbritannica.comslideshare.netnih.gov He observed that the formation of a blue dye, indophenin, when mixing isatin (B1672199) with sulfuric acid and crude benzene, was due to the presence of this sulfur-containing heterocycle, not benzene itself. wikipedia.orgnih.gov This discovery opened the door to a new class of aromatic compounds.

Initially, thiophenes were prepared by reacting 1,4-dicarbonyl compounds with sulfidizing agents like phosphorus pentasulfide (P₄S₁₀) in what is known as the Paal-Knorr thiophene synthesis. wikipedia.orgchemeurope.com Over the years, synthetic methods have evolved to include reactions like the Gewald reaction and the Volhard–Erdmann cyclization, allowing for the creation of a wide array of substituted thiophenes. wikipedia.org Thiophene and its derivatives are recognized for their aromaticity, although it is considered to be less than that of benzene. chemeurope.com This aromatic nature, combined with the presence of the sulfur heteroatom, makes them important motifs in various areas, including medicinal chemistry and materials science. slideshare.netnih.gov

Significance of Acyl Chlorides in Contemporary Synthetic Methodologies

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids and are pivotal intermediates in organic synthesis. fiveable.menumberanalytics.com Their heightened reactivity compared to other carboxylic acid derivatives, such as esters and amides, makes them excellent electrophiles and acylating agents. wikipedia.orgfiveable.me

The primary utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution reactions. fiveable.me This allows for the efficient synthesis of a wide range of other functional groups, including esters (through reaction with alcohols), amides (through reaction with amines), and acid anhydrides (through reaction with carboxylates). wikipedia.orgsavemyexams.com They are also key reactants in Friedel-Crafts acylation reactions to form ketones. The versatility and high reactivity of acyl chlorides make them indispensable tools for constructing complex molecular architectures in modern organic chemistry. numberanalytics.comwisdomlib.org

Rationale for Focused Investigation on 3-Methylthiophene-2-carbonyl chloride

The focused investigation into this compound stems from its utility as a sophisticated building block for creating highly functionalized molecules, particularly thienyl ketones. Bi-aryl and heteroaryl ketones are significant structural motifs found in a large number of pharmaceutical compounds and natural products. tandfonline.com

A notable application of this compound is in palladium-catalyzed cross-coupling reactions. Specifically, it can be coupled with a variety of aryl and heteroaryl boronic acids in a Suzuki-Miyaura-type reaction to synthesize a diverse range of thienyl ketones in good to excellent yields (46–91%). tandfonline.com Research has shown that these reactions can be carried out under mild conditions, for instance, using cesium carbonate as a base at a temperature of 50 °C. tandfonline.com The reaction conditions are tolerant of a wide array of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. tandfonline.com This tolerance for functional group diversity underscores the robustness and synthetic utility of this compound as an intermediate for generating molecular complexity.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61341-26-2 | scbt.comchemicalbook.com |

| Molecular Formula | C₆H₅ClOS | scbt.com |

| Molecular Weight | 160.62 g/mol | scbt.com |

| Boiling Point | 216-220 °C | chemicalbook.comfishersci.com |

| Density | 1.314 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.586 | chemicalbook.com |

| Flash Point | 108.3 °C (227 °F) | chemicalbook.comfishersci.com |

| Appearance | Colorless to Yellow Liquid | fishersci.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSVPEVDFBYRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372176 | |

| Record name | 3-Methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61341-26-2 | |

| Record name | 3-Methylthiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-thenoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Preparation and Derivatization of 3 Methylthiophene 2 Carbonyl Chloride

Advanced Synthetic Strategies for 3-Methylthiophene-2-carbonyl chloride

The primary routes to this compound invariably proceed through its corresponding carboxylic acid, 3-methylthiophene-2-carboxylic acid. The advanced strategies, therefore, focus on the efficient synthesis of this key intermediate and its subsequent conversion to the target acid chloride.

A well-established and industrially significant method to prepare the precursor, 3-methylthiophene-2-carboxylic acid, involves the use of a Grignard reagent. google.com This process begins with the formation of a 3-methyl-2-thienylmagnesium halide. A halogenated 3-methylthiophene (B123197), such as 2-chloro-3-methylthiophene (B80250) or 2-bromo-3-methylthiophene (B51420), is reacted with magnesium metal in an ether solvent. google.combeilstein-journals.org

Table 1: Grignard Reaction for 3-Methylthiophene-2-carboxylic Acid Synthesis

| Step | Reactants | Reagents | Product of Step |

| 1. Grignard Formation | 2-halo-3-methylthiophene (X=Cl, Br) | Magnesium (Mg), Ether Solvent | 3-methyl-2-thienylmagnesium halide |

| 2. Carboxylation | 3-methyl-2-thienylmagnesium halide | Carbon Dioxide (CO2) | Magnesium carboxylate salt |

| 3. Acidification | Magnesium carboxylate salt | Aqueous Acid (e.g., HCl) | 3-Methylthiophene-2-carboxylic acid |

An alternative to the Grignard method is the palladium-catalyzed carbonylation. This procedure also aims to introduce a carboxylic acid functionality onto the thiophene (B33073) ring, starting from a halogenated precursor like 2,4-dibromo-3-methylthiophene. beilstein-journals.org The reaction involves treating the halo-thiophene with carbon monoxide (CO) gas under pressure in the presence of a palladium catalyst. beilstein-journals.org

This catalytic cycle is a powerful tool for forming carbon-carbon bonds and is noted for its high regioselectivity. nih.gov The choice of palladium catalyst and ligands is crucial for the reaction's efficiency. The process is valued for its applicability to a range of substrates, including various heteroaryl halides. nih.gov While it offers an elegant route, the need for specialized high-pressure equipment and the cost of the palladium catalyst are significant considerations. beilstein-journals.orgresearchgate.net

Table 2: Palladium-Catalyzed Carbonylation Overview

| Component | Description | Example |

| Substrate | Halogenated 3-methylthiophene | 2,4-dibromo-3-methylthiophene beilstein-journals.org |

| Carbon Source | Pressurized gas | Carbon Monoxide (CO) beilstein-journals.org |

| Catalyst | Palladium complex | Pd(OAc)2 with ligands like Xantphos nih.gov |

| Product | Carboxylic acid derivative | 4-bromo-3-methyl-2-thiophenecarboxylic acid beilstein-journals.org |

Once 3-methylthiophene-2-carboxylic acid has been synthesized, the final step is its conversion to the target acid chloride. The most common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂). libretexts.orgacs.orgmasterorganicchemistry.com

In this reaction, the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.orgmasterorganicchemistry.com This reaction is highly favorable as the gaseous byproducts escape the reaction mixture, driving the equilibrium towards the product. masterorganicchemistry.com

Table 3: Acid Chloride Formation

| Reactant | Reagent | Product | Byproducts |

| 3-Methylthiophene-2-carboxylic acid | Thionyl Chloride (SOCl₂) | This compound | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

For large-scale, multi-kilogram production, synthetic routes must be cost-effective, safe, and reproducible. The Grignard reaction pathway is considered of high industrial value for producing 3-methylthiophene-2-carboxylic acid. google.com However, challenges can arise; for instance, the conversion of less reactive starting materials like 2-chloro-3-methylthiophene into the corresponding Grignard reagent may not be satisfactory under standard conditions. google.com To overcome this, industrial processes may incorporate an alkyl halide as an activator to improve the yield. google.combeilstein-journals.org The subsequent conversion to the acid chloride using thionyl chloride is also a well-established industrial practice, often performed using xylenes (B1142099) as a solvent due to its favorable properties for both the reaction and subsequent distillations. acs.org A process for producing a related compound, 3,4,5-trichloro-2-thiophenenitrile, has been successfully demonstrated on a multi-kilogram scale in a laboratory setting, highlighting the feasibility of scaling up thiophene-based syntheses. beilstein-journals.org

The choice of synthetic methodology for this compound often depends on the scale of production. Laboratory-scale syntheses may prioritize flexibility and access to a wide range of reagents, while industrial-scale preparations focus on cost, safety, efficiency, and waste management. acs.org

For instance, while various chlorinating agents exist for converting carboxylic acids to acid chlorides, thionyl chloride is often chosen for industrial applications based on considerations of safety, cost, and conversion efficiency. acs.org Similarly, Grignard reactions are a mainstay in both lab and industrial settings, but the practicalities differ. In a lab, using highly reactive but more expensive 2-bromo-3-methylthiophene might be acceptable for a higher yield. Industrially, using the cheaper 2-chloro-3-methylthiophene is preferred, with process optimization, such as the use of activators, employed to ensure high conversion. google.com

The efficiency and scalability of the primary methods for synthesizing the 3-methylthiophene-2-carboxylic acid precursor vary significantly.

Grignard Reaction: This method is highly scalable and uses relatively inexpensive materials (magnesium, carbon dioxide). google.com Its main challenge lies in initiating the Grignard formation, especially with less reactive chlorides, which can be overcome with activators. google.combeilstein-journals.org The use of solid CO₂ can be cumbersome for very large-scale continuous processes, but batch processes handle it well. The reaction is exothermic and requires careful temperature control. google.com

Palladium-Catalyzed Carbonylation: This method boasts high efficiency and selectivity under optimized conditions. beilstein-journals.org However, its scalability is often hampered by the high cost of palladium catalysts and the specialized equipment required to handle carbon monoxide under pressure. beilstein-journals.orgnih.gov While effective, these factors can make it less economically viable for large-volume production compared to the Grignard route.

The final conversion step using thionyl chloride is generally considered efficient and scalable for both laboratory and industrial purposes. acs.org

Table 4: Comparative Evaluation of Synthetic Routes to the Carboxylic Acid Precursor

| Parameter | Grignard Reaction with CO₂ | Palladium-Catalyzed Carbonylation |

| Reagent Cost | Generally lower (Magnesium, CO₂) google.com | Higher (Palladium catalyst, ligands) beilstein-journals.org |

| Reaction Conditions | Atmospheric pressure, low temperature google.com | High pressure (CO gas), elevated temperature beilstein-journals.org |

| Scalability Advantages | Proven industrial value, uses commodity reagents google.com | High selectivity and functional group tolerance nih.gov |

| Scalability Challenges | Initiation with less reactive halides, exothermicity google.com | Catalyst cost, handling of pressurized toxic gas beilstein-journals.org |

Comparison of Industrial and Laboratory Scale Preparations

Analysis of Byproduct Formation and Waste Minimization Strategies

The synthesis of this compound, typically from its corresponding carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, requires careful consideration of byproduct formation to ensure high purity of the final product and to minimize environmental impact. The primary reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. While effective, the release of these corrosive and toxic gases necessitates the use of scrubbers or traps in a laboratory or industrial setting.

With oxalyl chloride, the byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and HCl. youtube.com The formation of only gaseous byproducts simplifies purification, as they can be easily removed from the reaction mixture. youtube.com However, the high toxicity of CO is a significant concern. youtube.com

Key byproducts can also arise from impurities in the starting material or side reactions. For instance, if the starting 3-methylthiophene contains isomeric impurities, these will be carried through the synthesis, leading to a mixture of acyl chlorides that can be difficult to separate. In Friedel-Crafts acylation, a common method for preparing ketones, issues with regioselectivity can lead to a large amount of byproducts. nih.gov

Waste Minimization Strategies:

Waste minimization strategies focus on optimizing reaction conditions and choosing greener alternatives.

Stoichiometric Control: Using a minimal excess of the chlorinating agent reduces waste from unreacted reagents.

Solvent Choice: Employing greener, bio-based solvents like Cyrene™ can replace more toxic options such as dichloromethane (B109758) or dimethylformamide. rsc.org This not only reduces toxicity but can also improve molar efficiency. rsc.org

Catalytic Methods: While not directly for the acyl chloride synthesis itself, subsequent reactions like amide formation can be performed under catalytic conditions in aqueous media using surfactants, which minimizes organic solvent waste and simplifies product isolation. researchgate.net

Process Optimization: A simple aqueous work-up can sometimes replace more complex purification methods like column chromatography, significantly reducing solvent usage and waste generation. rsc.orgtandfonline.com For example, designing a process where the product precipitates from the reaction medium allows for simple filtration. tandfonline.com

Reagent Selection: The choice between chlorinating agents like thionyl chloride, oxalyl chloride, or even phosgene (B1210022) derivatives involves a trade-off between reactivity, byproduct toxicity, and ease of removal. youtube.com While reagents that produce only gaseous byproducts are advantageous for purification, their toxicity requires specialized handling. youtube.com

Functional Group Transformations and Derivatization Reactions

Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. nih.govscirp.org Its application in coupling this compound with a wide array of aryl and heteroaryl boronic acids provides a direct and efficient route to synthesize valuable thienyl ketones. tandfonline.com These ketone motifs are prevalent in many pharmaceutical compounds and natural products. nih.govtandfonline.com

This synthetic strategy offers significant advantages over traditional methods like Friedel-Crafts acylation, including greater functional group tolerance, higher regioselectivity, and milder reaction conditions. nih.gov The reaction involves the coupling of the acyl chloride (an electrophile) with an organoboron compound (a nucleophile) in the presence of a palladium catalyst and a base. nih.gov A general protocol has been developed for the synthesis of thienyl ketones from this compound, achieving good to excellent yields under relatively mild conditions. tandfonline.com

The general catalytic cycle for the Suzuki-Miyaura reaction is understood to involve three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the electrophile (in this case, this compound) to form a Pd(II) intermediate. youtube.comyoutube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. youtube.comyoutube.com This step is often facilitated by the base. quora.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final ketone product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

The success of the coupling depends on a variety of factors, including the choice of catalyst, ligands, base, and solvent.

The efficiency and yield of the Suzuki-Miyaura coupling of this compound are highly dependent on the careful optimization of reaction parameters. nih.gov Key variables include the palladium source, the nature of the phosphine (B1218219) ligand, the type of base used, the solvent, and the reaction temperature. nih.govchemistryviews.org

Temperature: Mild temperature conditions are often sufficient and desirable. For the synthesis of thienyl ketones from this compound, reactions have been successfully conducted at 50 °C. tandfonline.com In some cases, reactions can even proceed at room temperature, which can help to minimize side reactions and decomposition of sensitive substrates. mit.edu

Bases: The choice of base is critical and can significantly influence the reaction rate and yield. researchgate.net The base activates the boronic acid for the transmetalation step. quora.com For the coupling of acyl chlorides, inorganic bases are commonly employed.

Cesium carbonate (Cs₂CO₃) has been shown to be highly effective, often used in anhydrous conditions in solvents like toluene. nih.govtandfonline.com Its high solubility in many organic solvents can be an advantage. quora.com

Potassium phosphate (B84403) (K₃PO₄) is another effective base, particularly under mechanochemical (ball-milling) conditions or when using its hydrated form in toluene. nih.govnsf.gov

Potassium carbonate (K₂CO₃) is a common and cost-effective choice, often used in aqueous solvent mixtures. quora.comresearchgate.net

Other bases like sodium carbonate (Na₂CO₃) and various fluorides have generally been found to be less effective in acyl chloride couplings. nih.govnsf.gov Strong bases have been shown to accelerate the reaction rate for sterically hindered substrates. acs.org

Ligands: The ligand bound to the palladium center is crucial for stabilizing the catalyst and modulating its reactivity. nih.gov Bulky and electron-rich phosphine ligands are particularly effective, as they promote the oxidative addition and reductive elimination steps. acs.orgresearchgate.net

Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are highly effective for coupling heteroaryl compounds and can facilitate reactions at lower temperatures. mit.edunih.govntnu.no XPhos precatalysts, in particular, have proven to be among the best for reactions involving thienylboronic acids. ntnu.no

Triphenylphosphine (PPh₃) is a classic ligand used in the initial development of Suzuki couplings for acyl chlorides, often in conjunction with catalysts like Pd(PPh₃)₄. nih.gov

Other phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and PCy₃ (tricyclohexylphosphine) have also been successfully employed. nsf.govnih.gov

The interplay between these components is complex, and optimal conditions are often determined empirically for specific substrate combinations. chemistryviews.orgrsc.org

Table 1: Example of Optimized Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Role/Observation | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ / SPhos | Highly active catalyst system for thiophene couplings. | ntnu.no |

| Base | Cs₂CO₃ (1.5 eq) | Effective base for acyl chloride coupling under mild conditions. | tandfonline.com |

| Temperature | 50 °C | Mild temperature sufficient for good to excellent yields. | tandfonline.com |

| Solvent | Toluene (anhydrous) | Common solvent for anhydrous Suzuki-Miyaura reactions of acyl chlorides. | nih.gov |

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a broad range of aryl and heteroaryl boronic acids, showcasing its wide applicability. tandfonline.com The reaction generally tolerates a variety of functional groups on the boronic acid partner.

Scope:

Electronically Diverse Aryl Boronic Acids: The reaction works well with aryl boronic acids bearing both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl). tandfonline.com

Sterically Hindered Substrates: Steric hindrance at the ortho-position of the aryl boronic acid (e.g., 2-methylphenyl or 2-methoxyphenyl) is generally well-tolerated, leading to good yields of the corresponding ketones. nsf.gov The use of bulky, electron-rich phosphine ligands is key to overcoming steric challenges. acs.orgresearchgate.net

Heteroaryl Boronic Acids: A variety of heteroaryl boronic acids can be used as coupling partners. This includes five-membered rings like furan (B31954) and thiophene derivatives, as well as six-membered rings like pyridine (B92270) derivatives. tandfonline.comnih.gov However, these substrates can present unique challenges.

Limitations:

Stability of Boronic Acids: A significant limitation arises from the stability of the boronic acid substrates, especially heteroaryl boronic acids. mit.edu Five-membered heteroaryl boronic acids, such as those derived from furan, thiophene, and pyrrole, are often prone to protodeboronation (cleavage of the C-B bond) under the basic reaction conditions, which reduces the yield. mit.eduntnu.nonih.gov

Reactivity of Heterocycles: Electron-deficient heterocycles, like pyridine, can be challenging coupling partners due to the reduced nucleophilicity of the corresponding boronic acids. nih.gov Additionally, the nitrogen atom in pyridyl boronic acids can sometimes coordinate to the palladium catalyst, inhibiting its activity. Increasing catalyst loading or using specialized ligands may be necessary. nih.gov

Aryl Chlorides: While the focus here is on an acyl chloride, it is relevant to note that in general Suzuki couplings, aryl chlorides are the least reactive among aryl halides due to the strength of the C-Cl bond, often requiring more active catalysts (e.g., those with bulky, electron-rich ligands) to achieve efficient oxidative addition. quora.comresearchgate.netlibretexts.org

Base-Sensitive Substrates: The requirement for a base can be a limitation for substrates that contain base-sensitive functional groups, which may undergo undesired side reactions. quora.comlibretexts.org

Table 2: Scope of Suzuki-Miyaura Coupling with Various Boronic Acids

| Boronic Acid Type | Example Substrate | Typical Outcome | Reference |

|---|---|---|---|

| Electron-Neutral Aryl | Phenylboronic acid | Excellent yield | tandfonline.com |

| Electron-Rich Aryl | 4-Methoxyphenylboronic acid | Excellent yield | tandfonline.com |

| Electron-Poor Aryl | 4-Fluorophenylboronic acid | Good to excellent yield | tandfonline.com |

| Sterically Hindered Aryl | 2-Methylphenylboronic acid | Good yield, tolerant to hindrance | nsf.gov |

| Heteroaryl (Thiophene) | Thiophen-2-ylboronic acid | Can be challenging due to protodeboronation; requires optimized catalyst. | ntnu.nonih.gov |

| Heteroaryl (Pyridine) | Pyridin-3-ylboronic acid | Challenging due to electronic effects and potential catalyst inhibition. | nih.gov |

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction serves as the foundational framework for understanding the coupling of this compound. nih.gov The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the acyl chloride to a coordinatively unsaturated Pd(0) complex. youtube.comuwindsor.ca This is often the rate-determining step, especially for less reactive electrophiles like aryl chlorides. uwindsor.ca The use of bulky, electron-rich ligands on the palladium center is known to enhance the rate of this step. acs.org The result is a square planar Pd(II) complex.

Transmetalation: This step involves the transfer of the aryl or heteroaryl group from the boron atom to the palladium center. youtube.comnih.gov The mechanism of transmetalation is complex and heavily influenced by the base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then participates in the transfer. researchgate.net The exact nature of the transmetalating species and the transition state can be affected by the solvent and the specific base and boronic acid used. illinois.edu Kinetic studies have shown that the concentration of the base (e.g., hydroxide (B78521) ions) can have a dual, sometimes antagonistic, role, promoting transmetalation but also potentially forming unreactive boronates at high concentrations. researchgate.net

Reductive Elimination: This is the final, product-forming step where the two organic groups (the 3-methylthienoyl group and the aryl/heteroaryl group) couple and are expelled from the palladium coordination sphere. nih.govillinois.edu This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com This step is typically fast and irreversible. Studies have shown that reductive elimination is often favored from a cis-complex, and the rate can be enhanced by bulky phosphine ligands that promote the necessary isomerization and reductive elimination. illinois.edu Matching an electron-rich group with an electron-poor group on the palladium intermediate can also accelerate this step. illinois.edu

While this general mechanism is well-supported, specific investigations into the coupling of acyl chlorides highlight the high reactivity of the C-COCl bond towards oxidative addition, which often proceeds under milder conditions than the corresponding C-Cl bond of an aryl chloride. organic-chemistry.org The primary challenge in these couplings often shifts to preventing side reactions, such as the decomposition of the boronic acid partner, rather than activating the electrophile. ntnu.no

Copper-Mediated N-Arylation Reactions

Copper-mediated N-arylation, particularly the Chan-Lam cross-coupling reaction, represents a significant method for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an amine with an organoboron compound, such as an arylboronic acid or a potassium aryltrifluoroborate salt, in the presence of a copper catalyst. nih.govresearchgate.net While direct N-arylation of an acyl chloride like this compound is not the standard pathway, this methodology is highly relevant for the derivatization of amino-thiophenes, which can be synthesized from 3-methylthiophene precursors.

A practical protocol for the N-arylation of aminothiophene derivatives has been developed, demonstrating the versatility of this approach for creating complex molecules. nih.gov For instance, the Chan-Lam cross-coupling of methyl 2-aminothiophene-3-carboxylate with various arylboronic acids and potassium aryltrifluoroborate salts has been successfully achieved. nih.govresearchgate.net These reactions tolerate a broad range of functional groups on the arylating agent. nih.gov The process is generally carried out in the presence of a copper(II) source, such as copper(II) acetate, and a base, often in a solvent like dichloromethane (DCM) or methanol, and can be performed open to the air. organic-chemistry.org The reaction mechanism is thought to involve the formation of a copper-amine complex followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the N-arylated product. organic-chemistry.org

The research findings below illustrate the conditions and outcomes for the N-arylation of a representative aminothiophene substrate, which serves as a model for potential derivatives of this compound.

Table 1: Examples of Copper-Mediated N-Arylation of Thiophene Derivatives This table showcases representative Chan-Lam coupling reactions on a thiophene scaffold, illustrating the scope and conditions of the transformation.

| Thiophene Substrate | Arylating Agent | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-aminothiophene-3-carboxylate | Phenylboronic acid | Cu(OAc)₂, Pyridine | DCM | Methyl 2-(phenylamino)thiophene-3-carboxylate | 85% | nih.gov, researchgate.net |

| Methyl 2-aminothiophene-3-carboxylate | 4-Methoxyphenylboronic acid | Cu(OAc)₂, Pyridine | DCM | Methyl 2-((4-methoxyphenyl)amino)thiophene-3-carboxylate | 82% | nih.gov, researchgate.net |

| Methyl 2-aminothiophene-3-carboxylate | Potassium tolyltrifluoroborate | Cu(OAc)₂, Pyridine | Methanol | Methyl 2-(p-tolylamino)thiophene-3-carboxylate | 78% | nih.gov, researchgate.net |

Amidation Reactions

The reaction of this compound with primary or secondary amines is a direct and efficient method for synthesizing 3-methylthiophene-2-carboxamides. This transformation is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction when conducted under specific conditions. fishersci.it The high reactivity of the acyl chloride group makes it an excellent electrophile for attack by the nucleophilic amine. vanderbilt.edu

The reaction typically proceeds by dissolving the amine in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), and adding the acyl chloride. fishersci.it A base, commonly a tertiary amine like triethylamine (B128534) or pyridine, is included to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the amide product. fishersci.it The synthesis of various thiophene-2-carboxamide derivatives has been reported, highlighting the utility of this method. nih.govmdpi.com These reactions are generally rapid and can often be carried out at room temperature, leading to high yields of the desired amide. fishersci.it

The versatility of this method allows for the introduction of a wide array of substituents onto the amide nitrogen, depending on the choice of the starting amine, leading to a diverse library of thiophene-based amides.

Table 2: Synthesis of Thiophene-Based Amides via Direct Amidation This table provides examples of amide synthesis using thiophene carbonyl chlorides and various amines, demonstrating the general applicability of the method.

| Acyl Chloride | Amine | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-carbonyl chloride | 4-Aminoantipyrine | Triethylamine (TEA), DCM | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-bromothiophene-2-carboxamide | mdpi.com |

| Thiophene-2-carbonyl chloride | Ammonia | Pyridine, DCM | Thiophene-2-carboxamide | vanderbilt.edu |

| Acetyl chloride | Aniline | Pyridine, DCM | N-Phenylacetamide (Acetanilide) | fishersci.it |

Nucleophilic Acyl Substitution Reactions

This compound serves as a versatile precursor for a variety of substituted thiophene derivatives through nucleophilic acyl substitution reactions. vanderbilt.edu The reactivity of the acyl chloride is governed by the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. byjus.com The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com

This fundamental reactivity allows for the conversion of this compound into several other classes of carboxylic acid derivatives. For example, reaction with an alcohol (alcoholysis) in the presence of a base like pyridine yields the corresponding ester. vanderbilt.edu Hydrolysis, the reaction with water, produces 3-methylthiophene-2-carboxylic acid. vanderbilt.edu Furthermore, reaction with a carboxylate salt can be used to generate an acid anhydride. uomustansiriyah.edu.iq These transformations significantly expand the synthetic utility of this compound, making it a key intermediate in the synthesis of a wide range of functionalized thiophene compounds. google.com

Table 3: Nucleophilic Acyl Substitution Products from this compound This table illustrates the synthesis of various thiophene derivatives from this compound by reaction with different nucleophiles.

| Nucleophile | Reagent Type | Product Class | Product Name | Reference |

|---|---|---|---|---|

| Water (H₂O) | Hydrolysis | Carboxylic Acid | 3-Methylthiophene-2-carboxylic acid | vanderbilt.edu |

| Ethanol (CH₃CH₂OH) | Alcoholysis | Ester | Ethyl 3-methylthiophene-2-carboxylate | vanderbilt.edu |

| Ammonia (NH₃) | Aminolysis | Primary Amide | 3-Methylthiophene-2-carboxamide | vanderbilt.edu |

Spectroscopic and Computational Characterization of 3 Methylthiophene 2 Carbonyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 3-Methylthiophene-2-carbonyl chloride and its derivatives. Each method offers unique insights into the molecular framework.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of 3-methylthiophene (B123197) derivatives, the methyl protons typically appear as a singlet in the range of δ 2.0-2.5 ppm. The two aromatic protons on the thiophene (B33073) ring are expected to appear as distinct doublets, a result of coupling to each other. For instance, in related structures like 2-chloro-3-methylthiophene (B80250), the aromatic protons are observed at approximately δ 6.7 and 7.1 ppm. chemicalbook.com The precise chemical shifts for the protons in this compound derivatives are influenced by the electronic effects of the carbonyl chloride group and other substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For thiophene-2-carbonyl derivatives, the carbonyl carbon (C=O) is highly deshielded and typically resonates in the region of δ 158-162 ppm. researchgate.net The carbon atoms of the thiophene ring usually appear between δ 125 and 145 ppm. researchgate.net The methyl group carbon attached to the ring is expected in the upfield region of the spectrum. The structure of various thiophene derivatives has been confirmed using these NMR techniques. nih.govresearchgate.netstrath.ac.uk

Table 1: Typical NMR Chemical Shift Ranges for 3-Methylthiophene Derivatives Data inferred from related thiophene compounds.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Spectra |

|---|---|---|---|

| ¹H | Ring -CH₃ | 2.0 - 2.5 | 3-Methylthiophene |

| ¹H | Thiophene Ring H | 6.7 - 7.8 | Methyl thiophene-2-carboxylate (B1233283) chemicalbook.com |

| ¹³C | -C=O (Carbonyl) | 158 - 162 | Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) researchgate.net |

| ¹³C | Thiophene Ring C | 125 - 145 | Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone) researchgate.net |

| ¹³C | Ring -CH₃ | 14 - 16 | General range for methyl on aromatic rings |

IR spectroscopy is primarily used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands. A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch of the acid chloride group, typically appearing at a high frequency, often above 1750 cm⁻¹. For comparison, the C=O stretching frequency in 3-methyl-thiophene-2-carbaldehyde is reported at 1674 cm⁻¹. researchgate.net The higher frequency for the acid chloride is due to the electron-withdrawing effect of the chlorine atom. Other characteristic bands include C-H stretching vibrations for the aromatic ring and the methyl group, and C=C stretching vibrations for the thiophene ring in the 1400-1600 cm⁻¹ region. researchgate.net The authenticity of the IR spectrum for commercial samples of this compound is often confirmed as a quality control measure. fishersci.fifishersci.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| >1750 | C=O Stretch (Acid Chloride) | Strong, Sharp |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (Methyl) | Medium |

| 1600 - 1400 | C=C Ring Stretch (Thiophene) | Medium to Weak |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular weight is 160.62 g/mol . fishersci.fiscbt.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 160 and 162, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio of intensity. Key fragmentation patterns would likely involve the loss of the chlorine atom (M-35/37) or the entire carbonyl chloride group (M-63/65) to give a 3-methylthienyl cation.

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. Thiophene and its derivatives exhibit characteristic absorptions due to π→π* transitions. The spectrum of poly(3-methyl thiophene) shows a broad absorption peak related to the conjugated polymer backbone. researchgate.net For monomeric derivatives like this compound, absorption maxima are expected in the UV region, typically between 260 nm and 330 nm, which are associated with electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The carbonyl group also has a weaker n→π* transition, which may appear as a separate band at a longer wavelength, often around 300 nm. masterorganicchemistry.com The exact position and intensity of these absorption bands can be influenced by the solvent and other substituents on the thiophene ring. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing detailed insights into the geometric and electronic structures of molecules.

DFT has become a powerful tool for studying thiophene derivatives. rsc.orgresearchgate.net Researchers use DFT calculations to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure. researchgate.netnih.govnih.gov For this compound and its derivatives, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography where available. researchgate.net

Key electronic properties derived from DFT include the energies of the HOMO and LUMO. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies observed in UV-Vis spectroscopy. nih.gov For many thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be centered on electron-withdrawing groups, such as the carbonyl moiety. rsc.org These calculations help rationalize the reactivity and spectroscopic behavior of this class of compounds. researchgate.net

Density Functional Theory (DFT) Investigations of Structural and Electronic Properties

Analysis of Molecular Geometry and Conformations

The molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to understanding a compound's stability and reactivity. While specific X-ray crystallographic data for this compound is not extensively detailed in the available literature, computational studies on related thiophene derivatives offer significant insights.

For instance, DFT calculations on 3-phenylthiophene (B186537) derivatives, which share the core thiophene structure, have been performed to optimize their geometries. nih.gov In these studies, the bond lengths within the thiophene ring, such as the C-S bonds, are typically calculated to be between 1.725 Å and 1.736 Å. nih.gov These values are intermediate between a standard C-S single bond (approx. 1.82 Å) and a C=S double bond, indicating electron delocalization within the aromatic ring. The C-C bond lengths in the thiophene ring are also characteristic of aromatic systems. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Representative 3-Phenylthiophene Derivative (Calculated at B3LYP/6-311++G(d,p) level) nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S1-C2 Bond Length | 1.736 Å |

| S1-C5 Bond Length | 1.725 Å |

| C2-S1-C5 Bond Angle | 91.36° |

| Dihedral Angle (Thiophene-Benzene) | 35.73° |

This data is for a 3-phenylthiophene derivative and is used here to illustrate typical geometric parameters for a substituted thiophene system.

Exploration of Electronic Structures and Reactivity Indices

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Computational studies on thiophene derivatives provide valuable data on these electronic properties. mdpi.com For example, in thiourea (B124793) derivatives of 2-thiophene carboxylic acid, DFT calculations have been used to determine HOMO-LUMO energies and map their surfaces. mdpi.com These calculations help identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Reactivity indices such as ionization potential, electron affinity, and electronegativity can be derived from these orbital energies to quantify the molecule's reactivity. For derivatives of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has been used to predict their pharmacokinetic and toxicity profiles, which are intrinsically linked to their electronic structure and reactivity. rjptonline.orgresearchgate.net

Table 2: Electronic Properties of a Representative 2-Thiophene Carboxylic Acid Thiourea Derivative mdpi.com

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap (ΔE) | - |

Specific energy values from the cited study are not provided in the abstract, but the study highlights the methodology of using DFT for such predictions.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups.

DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. For thiophene derivatives, these calculations can help assign the characteristic vibrational modes, such as the C=O stretching of the carbonyl group, the C-S stretching within the thiophene ring, and various C-H bending and stretching modes. scispace.com For example, in N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea, the experimental C=O stretching frequency is observed at 1675 cm⁻¹, which can be correlated with computationally predicted values. scispace.com Similarly, studies on 3-phenylthiophene derivatives have successfully used DFT to calculate and analyze their vibrational spectra. nih.gov

Molecular Docking Studies of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. juniperpublishers.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents. While docking studies on this compound itself are not prominent, extensive research has been conducted on its derivatives.

Derivatives of 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been designed and evaluated as potential anti-breast cancer agents by targeting the estrogen receptor alpha (ERα). rjptonline.orgresearchgate.net Molecular docking studies showed that these compounds could bind effectively within the receptor's binding pocket, exhibiting higher fitness scores than the commonly used drug Tamoxifen. rjptonline.orgresearchgate.net The interactions were characterized by hydrogen bonds and non-covalent hydrophobic interactions, which are crucial for stabilizing the ligand-receptor complex. rjptonline.orgresearchgate.net

In another study, novel thiophene derivatives were synthesized and docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation and a target for cancer therapy. juniperpublishers.com The results indicated that these compounds could act as potent inhibitors. For instance, the sulfur atom of a thiophene ring was shown to form a hydrogen bond with the amino acid residue Lys33 in the CDK2 binding site. juniperpublishers.com

Table 3: Molecular Docking Results for Representative Thiophene Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Reported Finding |

| 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives | Estrogen Receptor Alpha (ERα) | LEU428 | Higher PLP fitness scores (66.21-77.20) compared to Tamoxifen (60.96), indicating potentially stronger binding. rjptonline.orgresearchgate.net |

| Thiophene derivatives from Stille cross-coupling | Cyclin-Dependent Kinase 2 (CDK2) | Lys33 | The sulfur atom of the thiophene ring forms a hydrogen bond with Lys33, suggesting a potential inhibitory mechanism. juniperpublishers.com |

| Thiophene-thiourea derivatives | In silico studies | - | Synthesized and characterized, with some showing promising pharmacological properties warranting further investigation. scispace.com |

These studies collectively demonstrate the power of molecular docking in identifying and optimizing thiophene-based compounds as potential therapeutic agents by providing a detailed understanding of their interactions with biological targets.

Applications of 3 Methylthiophene 2 Carbonyl Chloride in Chemical and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

3-Methylthiophene-2-carbonyl chloride is a valuable reagent in organic synthesis, serving as a fundamental building block for constructing more complex molecular architectures. georganics.sk Its utility stems from the reactive acyl chloride group attached to the 3-methylthiophene (B123197) core. This functional group readily participates in a variety of chemical transformations, making it a versatile intermediate for introducing the 3-methylthienoyl moiety into larger molecules.

A significant application is in palladium-catalyzed cross-coupling reactions. For instance, it can be coupled with a wide range of aryl and heteroaryl boronic acids under mild conditions to produce thienyl ketones in good to excellent yields. tandfonline.com This method, a variation of the Suzuki-Miyaura coupling, is tolerant of various functional groups, highlighting the compound's role as a robust synthetic tool. tandfonline.com The ability to form carbon-carbon bonds through such reactions is central to the construction of complex organic compounds used in both pharmaceutical and materials science industries. tandfonline.com The thiophene (B33073) ring itself is a desirable structural motif, and this compound provides an efficient route for its incorporation.

Applications in Medicinal Chemistry and Drug Discovery

The thiophene nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of therapeutic properties. tandfonline.comrroij.com Consequently, this compound is a crucial starting material in the discovery and synthesis of new drug candidates.

The reactivity of this compound allows for the synthesis of numerous thiophene derivatives that have shown potential in biological applications. nih.govnih.gov These derivatives are explored for various therapeutic purposes, including as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Thienyl ketones are important structural motifs found in a large number of pharmaceutical compounds and natural products. tandfonline.com this compound is effectively used in their synthesis. A notable method involves a palladium (0) catalyzed cross-coupling reaction with various aryl/heteroaryl-boronic acids. This reaction proceeds under mild conditions and demonstrates high tolerance for different functional groups, making it a convenient and efficient protocol for generating a library of thienyl ketones. tandfonline.com

Table 1: Examples of Thienyl Ketones Synthesized from this compound This table is illustrative, based on the described synthetic protocol. Specific yields for each compound (3a-x) ranged from 46-91%. tandfonline.com

| Reactant (Aryl/Heteroaryl-boronic acid) | Resulting Thienyl Ketone Product Motif |

| Phenylboronic acid | (3-Methylthiophen-2-yl)(phenyl)methanone |

| 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(3-methylthiophen-2-yl)methanone |

| 4-Fluorophenylboronic acid | (4-Fluorophenyl)(3-methylthiophen-2-yl)methanone |

| Naphthalen-1-ylboronic acid | (3-Methylthiophen-2-yl)(naphthalen-1-yl)methanone |

| Thiophen-3-ylboronic acid | (3-Methylthiophen-2-yl)(thiophen-3-yl)methanone |

Derivatives synthesized from this compound, such as amides and other related structures, have been investigated for a range of biological activities.

Antioxidant and Antibacterial Activity: Research into thiophene-2-carboxamides has revealed promising antioxidant and antibacterial properties. Structure-activity relationship (SAR) studies show that 3-methyl thiophene-2-carboxamide derivatives exhibit antioxidant activity. nih.gov For instance, in one study, 3-methyl thiophene-2-carboxamide derivatives (5a-c) showed antioxidant inhibition percentages ranging from 12.0% to 22.9%. nih.gov In another study evaluating antipyrine-thiophene hybrids, a derivative with a methyl group at the thiophene-3 position (13a) showed excellent antioxidant activity with 87.2% inhibition, comparable to the ascorbic acid standard. semanticscholar.org These findings underscore the potential of the 3-methylthiophene scaffold in developing new antioxidant and antibacterial agents. nih.govsemanticscholar.org

Antiurease Activity: Urease is an important therapeutic target for conditions like peptic ulcers and urolithiasis. nih.gov While direct studies using this compound were not noted, related thiourea (B124793) derivatives linked to alkyl chains have been synthesized and screened for urease inhibition. Some of these compounds showed potent activity, with IC₅₀ values as low as 10.65 µM, which is more potent than the standard thiourea (IC₅₀ of 15.51 µM). nih.gov This suggests that the thiophene motif, accessible from precursors like this compound, can be incorporated into molecules designed as urease inhibitors.

Table 2: Bioactivity of Selected Thiophene Derivatives

| Compound Class | Biological Activity | Research Finding |

| 3-Methyl thiophene-2-carboxamides | Antioxidant | 12.0–22.9% inhibition nih.gov |

| Antipyrinyl thienyl ketone (methyl at thiophene-3 position) | Antioxidant | 87.2% inhibition semanticscholar.org |

| Alkyl chain-linked thiourea derivatives | Antiurease | IC₅₀ value of 10.65 ± 0.45 μM for the most potent derivative nih.gov |

Thiophene-2-carboxamides are a class of compounds with established therapeutic importance. nih.gov A prominent example is Rivaroxaban, a widely used antithrombotic agent for preventing blood clots. nih.gov this compound serves as a direct precursor to 3-methylthiophene-2-carboxamides through reaction with appropriate amines. This makes it a valuable intermediate in the synthesis and exploration of new analogs of Rivaroxaban and other potential antithrombotic drugs built around the thiophene-2-carboxamide core. nih.gov

The utility of the 3-methylthiophene core extends to agrochemicals. 3-Methylthiophene is a known precursor to the pesticide morantel, which is used as an anthelmintic to treat parasitic worm infections in animals. wikipedia.org Furthermore, the closely related compound thiophene-2-carbonyl chloride is a key raw material in the manufacture of tioxazafen, a broad-spectrum nematicide. acs.org The synthesis of such agrochemicals often involves the creation of amide or ketone linkages, for which this compound is an ideal starting material.

Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with enhanced efficacy and specific properties. For thiophene derivatives, SAR studies explore how different substituents on the thiophene ring influence biological activity or material characteristics. nih.govrsc.org The thiophene ring is considered a privileged pharmacophore because it can significantly modify a compound's physicochemical properties, such as solubility and drug-receptor interactions. nih.gov It is often used as a bio-isosteric replacement for phenyl rings in drug candidates. nih.gov

Key findings from SAR studies on various thiophene derivatives highlight the importance of the type and position of substituents. For instance, in the context of antimicrobial agents, the introduction of different heterocyclic systems to the thiophene core can modulate the biological potency. nih.gov Studies on thiophene-2-carboxamide derivatives have shown that the nature of the substituent at the 3-position dramatically impacts activity. nih.gov For example, 3-amino thiophene-2-carboxamide derivatives demonstrated more potent antioxidant and antibacterial properties compared to their 3-hydroxy or 3-methyl counterparts. nih.gov This suggests that the electronic properties of the substituent (electron-donating vs. electron-withdrawing) are critical.

In the case of this compound, the methyl group at the 3-position and the carbonyl chloride at the 2-position are the key structural features. The methyl group, being an electron-donating group, can influence the electron density of the thiophene ring, which in turn can affect its interaction with biological targets or its properties in a polymer chain. The highly reactive carbonyl chloride group serves primarily as a synthetic handle to link the 3-methylthiophene moiety to other molecules, forming amides, esters, or other derivatives that are then evaluated for their activity. The resulting structure's activity is thus a function of both the core 3-methylthiophene unit and the new group introduced via the carbonyl chloride function.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Thiophene Derivatives

| Thiophene Derivative Class | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|

| General Thiophene Analogs | Replacement of phenyl rings with thiophene | Serves as a bio-isostere, can enhance drug-receptor interactions. | nih.gov |

| Thiophene-based Heterocycles | Incorporation of pyrazole, pyridine (B92270), etc. | Synthesis of novel compounds with potential antimicrobial activities. | nih.gov |

| Thiophene-2-carboxamides | Substitution at the 3-position (amino vs. hydroxy vs. methyl) | 3-Amino derivatives showed the highest antioxidant and antibacterial activity. | nih.gov |

Contributions to Materials Science

Thiophene-based compounds are crucial in materials science, particularly for developing organic semiconductors, conducting polymers, and components for optoelectronic devices. nih.gov Their utility stems from the electronic properties of the thiophene ring, which can be tuned through substitution to create materials with desirable conductivity, and optical and thermal characteristics. researchgate.netnih.gov

Synthesis of Polymers

This compound is a valuable monomer for synthesizing polymers containing thiophene units. The reactive acyl chloride group can readily undergo condensation polymerization with appropriate co-monomers, such as diamines or diols, to form polyamides and polyesters, respectively. The resulting polymers incorporate the 3-methylthiophene moiety directly into the polymer backbone.

While direct polymerization of this compound is not extensively documented in the provided sources, the principles of polythiophene synthesis are well-established. Polymers derived from it would be expected to have properties influenced by the methyl substituent, which can enhance solubility and affect the polymer chain's conformation. pkusz.edu.cn

Table 2: Examples of Polymers Synthesized from Thiophene Derivatives

| Monomer(s) | Polymerization Method | Resulting Polymer Class | Reference |

|---|---|---|---|

| 1,4-bis(4-alkyl-2-thienyl)-2,5-disubstituted phenylene | FeCl₃-oxidative polymerization | Soluble conjugated polymers | acs.org |

| 2-bromo-3-hexylthiophene | Kumada catalyst-transfer polycondensation | Regioregular poly(3-hexylthiophene) | rsc.org |

| Thiophene-3-carbaldehyde and acetophenone (B1666503) derivatives | Chemical oxidative coupling | Polythiophenes with pyrazoline side groups | nih.gov |

Fabrication of Light-Emitting Diodes (LEDs)

Thiophene-based polymers are widely used as active materials in organic light-emitting diodes (OLEDs) or polymer light-emitting diodes (PLEDs). acs.orgbeilstein-journals.org The performance of these devices is highly dependent on the properties of the emissive layer, which is often a conjugated polymer. beilstein-journals.org Introducing aromatic groups into the polythiophene backbone is a known strategy to enhance the photoluminescence (PL) efficiency of these materials. acs.orgacs.org

Polymers synthesized using derivatives of this compound could be designed to function as light-emitting materials. By selecting appropriate co-monomers, it is possible to create conjugated polymers where the electronic bandgap can be tuned to produce light of different colors, from blue to green. acs.org The efficiency of these polymer-based LEDs is influenced by factors such as the polymer's absolute photoluminescence efficiency in solid films and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgacs.org

Research has shown that poly[1,4-bis(4-alkyl-2-thienyl)-2,5-disubstituted phenylene]s can achieve external quantum efficiencies of up to 0.1% in single-layer LED devices. acs.org Furthermore, poly(thieno[3,4-b]thiophene)-based materials have been successfully used as hole injection layers in PLEDs, leading to a significant improvement in device lifetime. spiedigitallibrary.org This demonstrates the versatility of thiophene-based polymers in various functional layers of an LED device. The incorporation of the 3-methylthiophene unit from the title compound could contribute to the development of new, soluble, and efficient light-emitting polymers for next-generation displays and lighting.

Mechanistic Organic Chemistry of Reactions Involving 3 Methylthiophene 2 Carbonyl Chloride

Reaction Mechanism Analysis of Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific studies on 3-Methylthiophene-2-carbonyl chloride are not extensively detailed in the literature, its reactivity can be understood through the well-established mechanisms of related acyl chlorides in cross-coupling processes.

Palladium-catalyzed cross-coupling reactions provide a powerful method for the formation of C-C bonds. nih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org When an acyl chloride like this compound is used as the electrophile, the product is a ketone.

The catalytic cycle begins with the oxidative addition of the acyl chloride to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of a palladium(II) intermediate. The palladium atom inserts itself into the C-Cl bond, resulting in an acyl-palladium(II)-chloride complex.

Following oxidative addition, the transmetalation step occurs. In this phase, an organometallic nucleophile, such as an organocadmium, organoboron (Suzuki coupling), organotin (Stille coupling), or organozinc (Negishi coupling) reagent, transfers its organic group to the palladium center, displacing the chloride ion. libretexts.org The choice of the organometallic reagent is crucial, as its reactivity must be sufficient to undergo transmetalation but not so high as to react directly with the acyl chloride starting material or the ketone product.

The use of organocadmium reagents, for instance, is a classic method for the synthesis of ketones from acyl chlorides. designer-drug.comquora.com Dialkylcadmium (R'₂Cd), prepared from the reaction of a Grignard reagent or an organolithium compound with a cadmium salt like cadmium chloride, is particularly effective. quora.commdma.ch The organocadmium reagent is mild enough to prevent the common side reaction of over-addition to the ketone product to form a tertiary alcohol, a frequent issue with more reactive organometallic reagents like Grignard reagents. quora.com

The final step of the catalytic cycle is reductive elimination. In this step, the acyl group and the newly transferred organic group from the organometallic reagent couple and are eliminated from the palladium center, forming the desired ketone product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Table 1: General Steps in Palladium-Catalyzed Ketone Synthesis from this compound

| Step | Description | Reactants | Intermediate/Product |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Cl bond of the acyl chloride. | This compound, Pd(0) complex | Acyl-palladium(II)-chloride complex |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. | Acyl-palladium(II)-chloride complex, Organometallic reagent (e.g., R'₂Cd) | Di-organic palladium(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the ketone and regenerating the Pd(0) catalyst. | Di-organic palladium(II) complex | Ketone, Pd(0) complex |

Kinetic Studies and Reaction Rate Correlations

Kinetic studies are instrumental in elucidating reaction mechanisms by examining the factors that influence the rate of a chemical transformation. For acyl chlorides, solvolysis reactions are often studied to understand the interplay between the substrate structure, solvent properties, and the reaction pathway.

The Grunwald-Winstein equation is a linear free energy relationship used to correlate the solvolysis rates of a substrate in different solvent systems. cdnsciencepub.com It provides insight into the degree of charge separation in the transition state and the extent of solvent nucleophilic participation in the reaction. The extended form of the equation is:

log(k/k₀) = lN + mY

where:

k is the rate constant for solvolysis in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the solvolysis to the solvent nucleophilicity parameter, N.

m is the sensitivity of the solvolysis to the solvent ionizing power parameter, Y.

A study on the solvolysis of 2-Methylfuran-3-carbonyl chloride in a variety of binary solvent mixtures yielded l and m values of 0.26 and 0.71, respectively. scribd.com The m value of 0.71 suggests a transition state with significant carbocationic character, indicative of an Sₙ1-like mechanism. The relatively low l value of 0.26 points to a minor, but not insignificant, contribution from solvent nucleophilicity, suggesting a mechanism that is predominantly Sₙ1 with some Sₙ2 character. scribd.com

For this compound, it is reasonable to expect a similar mechanistic behavior. The thiophene (B33073) ring, being aromatic and capable of stabilizing a positive charge, would support an ionization pathway. The methyl group provides additional electron-donating character, further stabilizing a developing carbocation at the carbonyl carbon.

Table 2: Grunwald-Winstein Parameters for the Solvolysis of 2-Methylfuran-3-carbonyl chloride

| Parameter | Value | Interpretation |

| l | 0.26 | Minor sensitivity to solvent nucleophilicity, suggesting some Sₙ2 character. |

| m | 0.71 | Significant sensitivity to solvent ionizing power, indicating a predominantly Sₙ1 mechanism. |

| Data sourced from a study on the solvolysis of 2-Methylfuran-3-carbonyl chloride, a structural analog. scribd.com |

Linear free energy relationships, such as the Grunwald-Winstein equation, are powerful tools for comparing the solvolysis mechanisms of related compounds. The solvolysis of various acyl chlorides has been studied, revealing a spectrum of mechanisms from fully associative (Sₙ2) to dissociative (Sₙ1). For instance, chloroacetyl chloride solvolyzes via an addition-elimination pathway (a type of Sₙ2 mechanism), while acetyl chloride itself shows a greater tendency towards an ionization (Sₙ1) pathway. cdnsciencepub.com

The position of this compound within this mechanistic spectrum would be influenced by the electronic properties of the 3-methylthienyl group. The ability of the thiophene ring to stabilize a positive charge through resonance, enhanced by the electron-donating methyl group, would favor a more dissociative, Sₙ1-like mechanism compared to simple alkyl or even phenyl acyl chlorides. The observation of a solvent kinetic isotope effect greater than one for 2-Methylfuran-3-carbonyl chloride further supports a mechanism where nucleophilic attack by the solvent is part of the rate-determining step, albeit with less influence than the ionization of the C-Cl bond. scribd.com A similar scenario is plausible for its thiophene counterpart.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Derivatization

The derivatization of 3-Methylthiophene-2-carbonyl chloride is central to its utility, and the development of advanced catalytic systems is a key area of future research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for creating carbon-carbon bonds by coupling the acyl chloride with various aryl and heteroaryl boronic acids to produce thienyl ketones. researchgate.nettandfonline.comresearchgate.netresearchgate.net

Future work will likely focus on creating catalysts with higher efficacy, selectivity, and stability. A significant trend is the move from homogeneous catalysts, like traditional palladium complexes, to heterogeneous systems. researchgate.net These solid-supported catalysts, such as transition metals immobilized on zeolites or magnetic nanoparticles, offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with green chemistry principles. researchgate.netgtu.edu.tr Research is also expected to explore non-palladium-based catalysts, utilizing more abundant and less expensive metals like copper or nickel, to broaden the scope and sustainability of derivatization reactions.

Table 1: Comparison of Catalytic Systems for Thienyl Ketone Synthesis

| Catalyst Type | Example | Advantages | Future Research Focus |

|---|---|---|---|

| Homogeneous | Pd(PPh₃)₄ | High activity and selectivity, mild reaction conditions. tandfonline.comtaylorandfrancis.com | Development of ligands to improve stability and turnover number. |

| Heterogeneous | Zeolite-entrapped Pd²⁺/Ni²⁺ | Reusability, reduced metal contamination in products, simplified purification. researchgate.net | Optimizing catalyst loading, support material, and reaction conditions for industrial scale-up. |

| Green Catalysts | Palladium nanoparticles on magnetic carbon nanotubes | Sustainable support, high surface area, magnetic recovery. gtu.edu.tr | Exploring a wider range of green supports and solvent systems (e.g., water, ionic liquids). researchgate.net |

Exploration of New Synthetic Pathways for Enhanced Efficiency

While established methods for synthesizing this compound and its derivatives exist, the quest for greater efficiency continues. The conventional synthesis involves treating 3-methylthiophene-2-carboxylic acid with reagents like thionyl chloride or oxalyl chloride. lookchem.com Future research will aim to develop pathways that offer higher yields, require milder conditions, and generate less waste.

One promising avenue is the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor. researchgate.net This approach minimizes the need for isolating intermediates, thereby saving time, solvents, and energy. Flow chemistry, where reagents are continuously pumped through a reactor, is another area of exploration. This technique allows for precise control over reaction parameters, leading to improved consistency, safety, and scalability. Furthermore, microwave-assisted synthesis may be employed to accelerate reaction times for the derivatization of this compound, particularly in the preparation of amides and esters.

Advanced Applications in Targeted Drug Delivery Systems

The thiophene (B33073) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound are being investigated for a range of therapeutic applications. chemimpex.comresearchgate.netgoogle.com An emerging frontier is the use of these derivatives in targeted drug delivery systems.

The reactivity of the carbonyl chloride group allows for its conjugation to various molecules, including polymers, peptides, or antibodies. chemimpex.com This capability could be harnessed to create prodrugs or drug-carrier conjugates that specifically target diseased cells or tissues, such as cancer cells. google.com By attaching the thiophene-based therapeutic agent to a targeting moiety, it is possible to increase the drug's efficacy at the site of action while minimizing systemic side effects. Future research will involve designing and synthesizing novel conjugates and evaluating their targeting efficiency and therapeutic potential in preclinical models. While direct use in current drug delivery systems is not extensively documented, its role as a versatile synthetic intermediate for creating bioactive molecules suggests significant potential in this field. google.com

Integration with Computational Design for Rational Drug Discovery

The integration of computational chemistry with synthetic chemistry is revolutionizing drug discovery. For this compound, computational tools are becoming indispensable for the rational design of new therapeutic agents. Techniques like molecular docking and Density Functional Theory (DFT) are used to predict how derivatives will interact with biological targets, such as enzymes or receptors. researchgate.netresearchgate.net

By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted activity and best pharmacological profiles. researchgate.net This in silico approach significantly reduces the time and cost associated with traditional trial-and-error screening. Future research will leverage advances in artificial intelligence and machine learning to build more accurate predictive models for structure-activity relationships (SAR). This will enable the design of highly specific and potent drug candidates derived from this compound for a variety of diseases. researchgate.net

Table 2: Computational Tools in the Design of this compound Derivatives

| Computational Tool | Application | Research Goal |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identify potential biological targets and optimize ligand structure for enhanced binding. |

| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals (HOMO/LUMO), and reactivity parameters. researchgate.netresearchgate.net | Understand structure-property relationships, predict reaction mechanisms, and assess molecular stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. | Predict the activity of unsynthesized compounds and guide lead optimization. |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding synthetic methodologies, and the production of this compound and its derivatives is no exception. echemi.com A major focus of future research is the development of more environmentally benign synthetic processes. researchgate.net